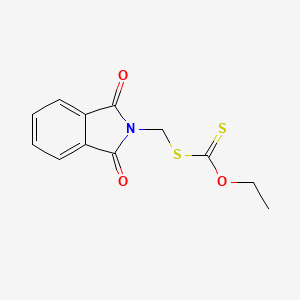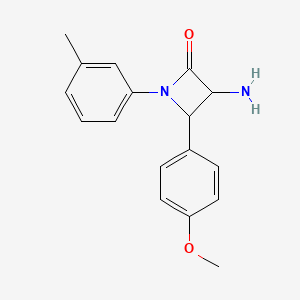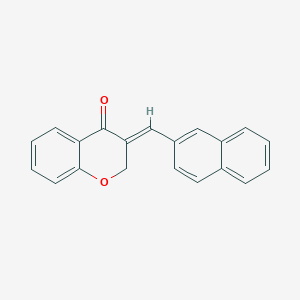
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a quinoline ring system substituted with a methyl group and a phenylacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can be achieved through a multi-step process:
Formation of 8-Methyl-3,4-dihydroquinoline: This can be synthesized by the reduction of 8-methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Acylation Reaction: The 8-methyl-3,4-dihydroquinoline can then be reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline and phenylacetamide derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The phenylacetamide moiety may enhance binding affinity or specificity to certain molecular targets.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
8-Methylquinoline: A precursor in the synthesis of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide.
2-Phenylacetamide: A simpler analog without the quinoline ring.
Uniqueness
This compound is unique due to the combination of the quinoline ring system with the phenylacetamide moiety, which may confer distinct biological and chemical properties compared to its individual components or simpler analogs.
特性
CAS番号 |
62441-28-5 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC名 |
N-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O/c1-14-7-5-10-16-11-6-12-20(18(14)16)19-17(21)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,19,21) |
InChIキー |
FEBHMSFUEQCMCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)CCCN2NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




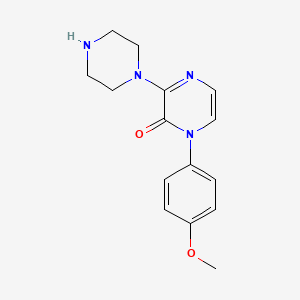

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
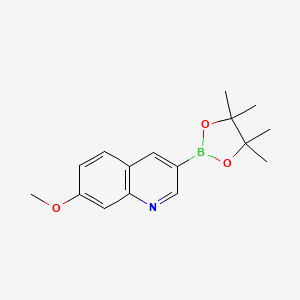
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)


